tert-Butyl (1-bromoisoquinolin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-bromoisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol It is a derivative of isoquinoline, featuring a bromine atom at the 1-position and a tert-butyl carbamate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-bromoisoquinolin-3-yl)carbamate typically involves the bromination of isoquinoline followed by the introduction of the tert-butyl carbamate group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
After bromination, the resulting 1-bromoisoquinoline is reacted with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-bromoisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isoquinoline ring can undergo oxidation to form quinoline derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding isoquinoline derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are isoquinoline derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Quinoline derivatives are the primary products.
Reduction Reactions: The main product is the de-brominated isoquinoline derivative.
Scientific Research Applications
tert-Butyl (1-bromoisoquinolin-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (1-bromoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-chloroisoquinolin-3-yl)carbamate
- tert-Butyl (1-fluoroisoquinolin-3-yl)carbamate
- tert-Butyl (1-iodoisoquinolin-3-yl)carbamate
Uniqueness
tert-Butyl (1-bromoisoquinolin-3-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C14H15BrN2O2 |
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Molecular Weight |
323.18 g/mol |
IUPAC Name |
tert-butyl N-(1-bromoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)12(15)16-11/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
YDKYFRBKDJSZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=N1)Br |
Origin of Product |
United States |
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